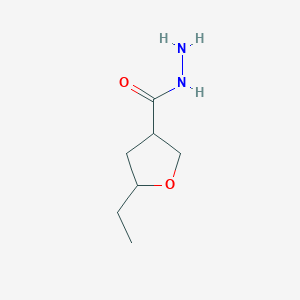
5-Ethyltetrahydrofuran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyltetrahydrofuran-3-carbohydrazide: is a chemical compound belonging to the class of tetrahydrofuran derivatives. Tetrahydrofuran (THF) is a heterocyclic compound widely used as a solvent in organic chemistry due to its stability and ability to dissolve a wide range of substances. The addition of an ethyl group and a carbohydrazide moiety to the tetrahydrofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyltetrahydrofuran-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethyltetrahydrofuran, which can be obtained through the hydrogenation of 5-ethylfuran.
Hydrazide Formation: The 5-ethyltetrahydrofuran is then reacted with hydrazine hydrate under controlled conditions to form this compound. This reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of 5-ethylfuran to produce 5-ethyltetrahydrofuran.
Continuous Reaction: The hydrazide formation is carried out in continuous reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyltetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced forms like amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyltetrahydrofuran-3-carbohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anticancer agent. Research has shown that derivatives of carbohydrazides exhibit significant biological activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating high-performance materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 5-Ethyltetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carbohydrazide moiety is known to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes .
Comparación Con Compuestos Similares
5-Methyltetrahydrofuran-3-carbohydrazide: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyltetrahydrofuran-3-carbohydrazide: Contains a phenyl group, leading to different chemical properties.
5-Isopropyltetrahydrofuran-3-carbohydrazide: Features an isopropyl group, affecting its reactivity and applications.
Uniqueness: 5-Ethyltetrahydrofuran-3-carbohydrazide is unique due to the presence of the ethyl group, which influences its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-ethyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-5(4-11-6)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10) |
Clave InChI |
WYSVUNMSLKCYIO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CO1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



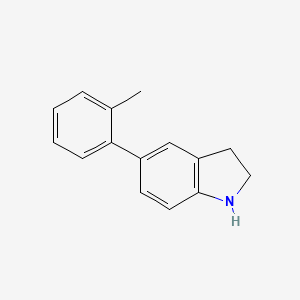
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
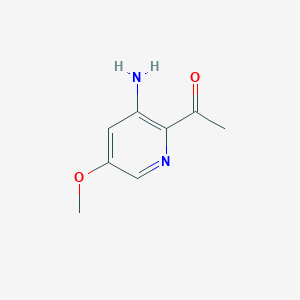
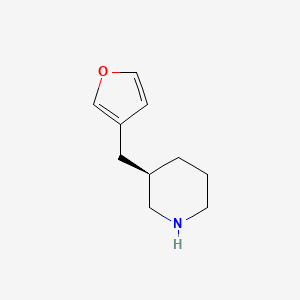
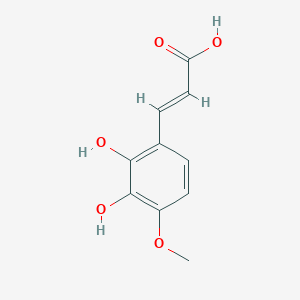



![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)


